molecular formula C18H24BrNO2 B13973690 Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate

Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B13973690
M. Wt: 366.3 g/mol
InChI Key: MLPWQZSXPYJDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both bromomethyl and carboxylate functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the bromomethyl group and the carboxylate ester. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The bromomethyl group can be introduced using bromomethylation reagents like bromoform or dibromomethane under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups, such as converting the bromomethyl group to a hydroxymethyl group.

    Ester Hydrolysis: The carboxylate ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted spirocyclic compounds.

    Oxidation: Formation of hydroxymethyl derivatives.

    Reduction: Formation of methyl derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Chemistry: Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a building block for drug development. Its ability to undergo various chemical modifications makes it a valuable starting material for the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The bromomethyl group can form covalent bonds with biological targets, leading to the inhibition or activation of specific enzymes or receptors.

Comparison with Similar Compounds

  • Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
  • 8-Benzyl-2,8-diazaspiro[4.5]decane

Comparison: Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to similar compounds. This allows for a broader range of chemical transformations and applications. The spirocyclic structure also provides a rigid framework that can influence the compound’s biological activity and stability.

Properties

Molecular Formula

C18H24BrNO2

Molecular Weight

366.3 g/mol

IUPAC Name

benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C18H24BrNO2/c19-12-15-6-8-18(9-7-15)10-11-20(14-18)17(21)22-13-16-4-2-1-3-5-16/h1-5,15H,6-14H2

InChI Key

MLPWQZSXPYJDDH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CBr)CCN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.